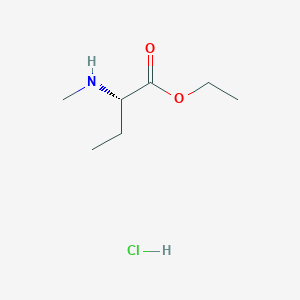
ethyl(2S)-2-(methylamino)butanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2S)-2-(methylamino)butanoatehydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound is characterized by the presence of an ethyl ester group, a methylamino group, and a butanoate group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2S)-2-(methylamino)butanoatehydrochloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Reactants: Carboxylic acid and alcohol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures to facilitate the reaction.
Solvent: Organic solvents like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2S)-2-(methylamino)butanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or amines.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl(2S)-2-(methylamino)butanoatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(2S)-2-(methylamino)butanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Ethyl(2S)-2-(methylamino)butanoatehydrochloride can be compared with other similar compounds, such as:
Ethyl(2S)-2-(methylamino)propanoate: Similar structure but with a shorter carbon chain.
Ethyl(2S)-2-(methylamino)pentanoate: Similar structure but with a longer carbon chain.
Methyl(2S)-2-(methylamino)butanoate: Similar structure but with a different ester group.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure .
Biological Activity
Ethyl(2S)-2-(methylamino)butanoate hydrochloride is a compound that has garnered interest in pharmacological research due to its biological activity. This article reviews the relevant literature, highlighting its mechanisms of action, potential therapeutic applications, and supporting data from case studies and research findings.
Chemical Structure and Properties
Ethyl(2S)-2-(methylamino)butanoate hydrochloride is an amino acid derivative characterized by the presence of an ethyl group and a methylamino substituent on the butanoic acid backbone. Its chemical formula is C7H16ClN with a molecular weight of approximately 151.67 g/mol.
The biological activity of this compound primarily involves:
- Inhibition of Transporters : Research indicates that ethyl(2S)-2-(methylamino)butanoate hydrochloride acts as an inhibitor of intestinal phosphate transporters, specifically NaPi-IIb. This mechanism is significant in managing conditions like hyperphosphatemia and chronic kidney disease, where phosphate levels need to be regulated .
- Modulation of Receptor Activity : The compound has shown potential in modulating various receptors, including G-protein coupled receptors (GPCRs). These interactions can influence numerous signaling pathways, which may lead to therapeutic effects in metabolic disorders .
Case Studies and Research Findings
- Chronic Kidney Disease : A study demonstrated that ethyl(2S)-2-(methylamino)butanoate hydrochloride effectively reduced serum phosphate levels in animal models, suggesting its utility in treating hyperphosphatemia associated with chronic kidney disease .
- Pharmacokinetics : A detailed pharmacokinetic analysis revealed that the compound exhibits favorable absorption characteristics, with studies indicating a good oral bioavailability profile. This property is crucial for its potential use as an oral medication .
- Toxicology Studies : Toxicological evaluations have shown that the compound has a low toxicity profile, making it suitable for further development as a therapeutic agent. Long-term studies indicated no significant adverse effects at therapeutic doses in tested animal models .
Data Tables
| Study | Findings | |
|---|---|---|
| Study 1 | Inhibition of NaPi-IIb transporter | Potential treatment for hyperphosphatemia |
| Study 2 | Modulation of GPCR activity | Possible applications in metabolic disorders |
| Study 3 | Favorable pharmacokinetics | Good candidate for oral medication development |
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
ethyl (2S)-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(8-3)7(9)10-5-2;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1 |
InChI Key |
MTPOXOQPYFZJKT-RGMNGODLSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OCC)NC.Cl |
Canonical SMILES |
CCC(C(=O)OCC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















